molecular formula C25H22N6 B2683483 N~6~-benzyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946321-62-6

N~6~-benzyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2683483
CAS No.: 946321-62-6
M. Wt: 406.493
InChI Key: GOKAUPBSLYBZHO-UHFFFAOYSA-N
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Description

N⁶-Benzyl-N⁴-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzyl group at the N⁶ position, a 2-methylphenyl substituent at N⁴, and a phenyl ring at the 1-position. This scaffold is structurally related to kinase inhibitors and anticancer agents, with modifications at the N⁴ and N⁶ positions influencing target selectivity and pharmacokinetic properties.

Properties

IUPAC Name

6-N-benzyl-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6/c1-18-10-8-9-15-22(18)28-23-21-17-27-31(20-13-6-3-7-14-20)24(21)30-25(29-23)26-16-19-11-4-2-5-12-19/h2-15,17H,16H2,1H3,(H2,26,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKAUPBSLYBZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~6~-benzyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its role as a potential therapeutic agent against various diseases.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazolo[3,4-d]pyrimidine core with substitutions that enhance its biological activity. The specific arrangement of functional groups contributes to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as anticancer agents. For instance, derivatives of this compound have been shown to inhibit casein kinase 1 (CK1), which is implicated in cancer pathogenesis. A notable derivative, N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine, exhibited potent CK1 inhibition with an IC₅₀ value of 78 nM . This suggests that this compound may also possess similar properties due to structural similarities.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key kinases involved in cell proliferation and survival. Molecular docking studies have indicated that compounds within this class can effectively bind to the ATP-binding sites of kinases, mimicking adenine and thereby disrupting their function .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 Cell Line : Compounds showed effective inhibition of tumor growth and induced apoptosis .
  • IC₅₀ Values : Reported IC₅₀ values for related compounds ranged from 0.3 to 24 µM against different targets .

Case Studies

A recent study evaluated the efficacy of phenylpyrazolo[3,4-d]pyrimidines as dual inhibitors targeting EGFR and VGFR2. The most potent compound demonstrated IC₅₀ values of 0.3 µM for EGFR and 7.60 µM for VGFR2, indicating strong potential for therapeutic applications in cancer treatment .

Comparative Analysis

The following table summarizes the biological activities and IC₅₀ values of various pyrazolo[3,4-d]pyrimidine derivatives:

Compound NameTargetIC₅₀ (µM)Biological Activity
N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamineCK10.078CK1 Inhibition
Compound 5iEGFR/VGFR20.3 / 7.60Dual Inhibition
This compoundVarious Cancer LinesVariesAnticancer Activity

Comparison with Similar Compounds

N⁶-(4-Methylbenzyl)-N⁴-(2-Methylphenyl) Analogue ()

  • Structure : Differs by a 4-methylbenzyl group at N⁶ instead of benzyl.
  • Molecular Formula : C₂₆H₂₄N₆ (vs. C₂₆H₂₂N₆ for the target compound, assuming benzyl lacks methyl).
  • Mass: Average mass = 420.520 Da; monoisotopic mass = 420.206245 Da.

N⁴-Ethyl-N⁶,1-Diphenyl Derivative (Compound 7a, )

  • Structure : N⁴-ethyl and N⁶-phenyl substituents.
  • Synthesis: 85% yield via crystallization from ethanol.
  • Properties : Simpler alkyl group (ethyl) at N⁴ may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets.

PRMT5 Inhibitor (PR5-LL-CM01, )

  • Structure: N⁶-(2-dimethylaminoethyl) and N⁴-(3,4-dimethylphenyl).
  • Molecular Weight : 401.51 Da (lighter than the target compound).
  • Activity: Demonstrates selectivity for protein arginine methyltransferase 5 (PRMT5), highlighting the role of dimethylaminoethyl groups in enhancing target binding .

Antibacterial Pyrazolo[3,4-d]Pyrimidines ()

  • Compound 11 : Features a methylsulfonyl group and 4-chlorophenyl substituent.
    • Yield : 57%; m.p. = 225–227°C.
    • Activity : Tested against Staphylococcus aureus and Escherichia coli, though specific MIC values are unreported.
  • Compound 6 : Butoxy substituent at position 4.
    • Yield : 30%; m.p. = 196–199°C.
    • Solubility : Lower yield suggests synthetic challenges with bulky alkoxy groups.

Tyrosine Kinase 2 Inhibitors ()

  • Compound 18 : Contains a trifluoroethoxy group.
    • Mass : m/z 380.1 [M + H]⁺.
    • Purity : >99% (HPLC), with HRMS confirming accuracy (Δ = 2.19 ppm).
  • Compound 23: Features a methylsulfonylphenoxy group. Activity: ATP-competitive inhibition, highlighting the role of sulfonyl groups in enhancing binding affinity .

Physicochemical and Crystallographic Properties

Polymorphism in Pyrazolo[3,4-d]Pyrimidines ()

  • Compound 1 : N⁴-(4-methylphenyl)-N³-phenyl derivative.
    • Polymorphs : Two conformational forms identified via crystallography, impacting solubility and stability.
    • Relevance : Polymorphism in the target compound could influence formulation strategies .

Solubility and LogP Trends

  • N⁴,N⁶-Diisopropyl Derivative () :
    • Molecular Formula : C₁₇H₂₂N₆.
    • Lipophilicity : Higher logP due to isopropyl groups, likely reducing aqueous solubility.
  • Target Compound : Benzyl and 2-methylphenyl groups may confer moderate lipophilicity, balancing bioavailability and solubility.

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